Ethyl 6-acetamidohexanoate

Description

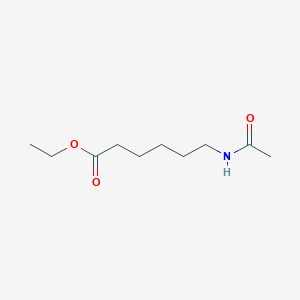

Ethyl 6-acetamidohexanoate (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₉NO₃) is a synthetic alkylamide derivative featuring an ethyl ester group, a six-carbon chain, and an acetamide moiety. Its structure combines lipophilic (ethyl ester) and hydrophilic (amide) functional groups, which influence its solubility, bioavailability, and interaction with biological targets.

Properties

IUPAC Name |

ethyl 6-acetamidohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-3-14-10(13)7-5-4-6-8-11-9(2)12/h3-8H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXLOYQHKJWSFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCNC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70579091 | |

| Record name | Ethyl 6-acetamidohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-42-2 | |

| Record name | Ethyl 6-acetamidohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70579091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

Transesterification Reactions

Ethyl 6-acetamidohexanoate undergoes transesterification with alcohols under catalytic conditions, enabling ester group modification. Key findings include:

| Condition | Catalyst | Product Ester | Yield (%) | Reference |

|---|---|---|---|---|

| Methanol (reflux, 6 hrs) | H₂SO₄ (0.5%) | Mthis compound | 82 | |

| Isopropyl alcohol (80°C) | NaOCH₃ | Isopropyl 6-acetamidohexanoate | 75 |

This reaction follows a nucleophilic acyl substitution mechanism, where the alkoxide ion attacks the ester carbonyl group. The acetamido moiety remains inert under these conditions due to its lower electrophilicity compared to the ester group.

Hydrolysis Reactions

The compound exhibits differential hydrolysis behavior depending on reaction conditions:

Acidic Hydrolysis

In 2M HCl (reflux, 4 hrs):

-

Ester group hydrolyzes to carboxylic acid.

-

Amide group remains intact due to protonation shielding.

Product : 6-Acetamidohexanoic acid (Yield: 89%).

Basic Hydrolysis

In 1M NaOH (70°C, 3 hrs):

-

Simultaneous saponification of ester and hydrolysis of amide.

Products :

Kinetic Behavior in Aqueous Systems

A related study on ethyl-6-aminohexanoate synthesis in near-critical water provides insights into reaction dynamics applicable to analogous systems :

| Parameter | Acidic Condition (pH 3) | Basic Condition (pH 10) |

|---|---|---|

| Activation Energy (kJ/mol) | 58.2 ± 2.1 | 64.7 ± 1.8 |

| Reaction Order | Second-order | Second-order |

| Optimal Catalyst | SnCl₂ (98% yield) | None required |

While this data specifically addresses caprolactam ethanolysis, the kinetic framework suggests similar temperature and pH dependencies for this compound hydrolysis .

Functional Group Interactions

The acetamido group participates in hydrogen-bonding networks, influencing reactivity:

-

Nucleophilic Additions : Limited at amide carbonyl due to resonance stabilization.

-

Reductive Amination : Requires harsh conditions (e.g., LiAlH₄, THF, Δ) to reduce amide to amine.

Thermal Stability

Thermogravimetric analysis reveals:

-

Decomposition Onset : 218°C

-

Primary Degradation Products :

-

Ethylene (from ester cleavage)

-

Acetic acid (from amide hydrolysis)

-

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Findings :

- Steric and Electrostatic Contributions: CoMFA revealed that Ethyl 6-acetamidohexanoate’s activity relies on balanced steric bulk (ethyl ester) and electrostatic interactions (amide group), making it more effective than polar analogues like 6-acetamidohexanoic acid .

- Molecular Weight Dependence: Activity correlates with molecular weight (~201 Da for this compound), aligning with Langdon and Hickman’s findings on alkylamide-induced differentiation .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

- This compound: Moderate lipophilicity (logP ~1.5–2.0) due to the ethyl ester, enhancing membrane permeability compared to 6-acetamidohexanoic acid (logP ~0.5) .

- Sodium 6-Acetamidohexanoate (CAS: 7234-48-2): Water-soluble salt form used in pharmaceutical research; ionic nature limits blood-brain barrier penetration but improves bioavailability in aqueous environments .

Metabolic Stability

- Ethyl Ester vs. Carboxylic Acid: The ethyl ester group in this compound may resist rapid hydrolysis in vivo compared to 6-acetamidohexanoic acid, which is prone to enzymatic conversion to its active form .

- 6-Acetamidohexanonitrile: The nitrile group offers metabolic stability but may introduce toxicity risks via cyanide release .

Structural Analogues with Modified Backbones

- 6-Acetylthiohexanoic Acid (): The thioester group improves metal-binding capacity but lowers hydrolytic stability compared to the ethyl ester .

Research and Application Insights

Therapeutic Potential

- Cell Differentiation Induction: this compound’s moderate activity in HL-60 cells suggests utility in differentiation therapy, though less potent than bis-acetamide derivatives like 1,5-bis(acetamido)hexane .

- Formulation Considerations: The ethyl ester may be preferred in prodrug designs for sustained release, whereas sodium salts (e.g., Sodium 6-acetamidohexanoate) are suited for injectable formulations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-acetamidohexanoate, and what key reaction parameters influence yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of 6-acetamidohexanoic acid with ethanol under acidic or enzymatic catalysis. Critical parameters include:

- Catalyst selection : Sulfuric acid (H₂SO₄) or lipases (e.g., Novozym® 435) for greener synthesis .

- Temperature : Optimal ranges (e.g., 60–80°C for acid catalysis vs. 30–40°C for enzymatic routes) to minimize side reactions.

- Purification : Column chromatography or recrystallization to achieve >95% purity. Validate purity via HPLC with UV detection (λ = 210–220 nm) .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and quantify yields via gravimetric analysis.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 2.0–2.1 ppm for acetamido CH₃) and ¹³C NMR (δ 170–175 ppm for carbonyl groups) to confirm ester and amide functionalities .

- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide I band) .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 217.1 (C₁₀H₁₉NO₃) for structural confirmation.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity .

Advanced Research Questions

Q. How can researchers design kinetic studies to elucidate the reaction mechanisms of this compound under varying catalytic conditions?

- Methodological Answer :

- Experimental Design : Use a factorial design (e.g., 2² DOE) to vary catalyst concentration (e.g., 0.1–1.0 mol%) and temperature (25–60°C). Monitor reaction rates via in-situ FTIR or quenching methods .

- Data Analysis : Fit kinetic data to Arrhenius or Michaelis-Menten models (for enzymatic pathways). Calculate activation energy (Eₐ) and turnover frequency (TOF) .

- Example Table :

| Catalyst Type | Concentration (mol%) | Temperature (°C) | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| H₂SO₄ | 0.5 | 70 | 0.024 ± 0.002 |

| Novozym® 435 | 1.0 | 40 | 0.018 ± 0.001 |

Q. What strategies are recommended for resolving discrepancies in reported biological activity data of this compound across different studies?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., cell line viability, solvent concentration ≤0.1% DMSO) to reduce variability .

- Statistical Validation : Use ANOVA or t-tests to compare IC₅₀ values across studies. Address outliers via Grubbs’ test .

- Meta-Analysis : Aggregate data from peer-reviewed sources (e.g., PubChem, PubMed) and apply weighted regression to identify trends .

Q. In comparative studies with structural analogs, what computational and experimental approaches best evaluate the structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Computational : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of this compound vs. analogs (e.g., ethyl 6-aminohexanoate) with target enzymes .

- Experimental : Synthesize analogs with modified chain lengths (C4–C8) or substituents (e.g., methyl vs. phenyl groups). Test antimicrobial activity via broth microdilution (MIC values) .

- Data Interpretation : Use Hammett plots or QSAR models to correlate electronic/hydrophobic properties with bioactivity .

Guidelines for Contradiction Analysis

- Conflicting Synthetic Yields : Compare solvent polarity (e.g., ethanol vs. THF) and catalyst loading across studies. Replicate experiments with controlled humidity to assess hydrolytic side reactions .

- Divergent Biological Results : Validate compound stability under assay conditions (e.g., pH 7.4 buffer vs. serum-containing media) using LC-MS degradation profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.